4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a compound with significant interest in the fields of chemistry and biology
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Cellular Effects
Similar triazole compounds have been found to exhibit potent inhibitory activities against various cancer cell lines .
Molecular Mechanism
Triazole compounds are known to interact with different target receptors through specific interactions . They can inhibit or activate enzymes, and cause changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide involves multiple steps:
Formation of the triazolo-pyridazine core: Typically synthesized through the cyclization of hydrazine derivatives with suitable dicarbonyl compounds.
Substitution reactions: Introduction of the phenyl group using Suzuki-Miyaura or other cross-coupling reactions.
Alkylation: Attachment of the 2-(benzenesulfonamide)ethyl group via nucleophilic substitution.
Methoxylation: Introduction of the methoxy group through O-methylation using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production may involve:
Optimizing reaction conditions: Temperature, pressure, and the use of catalysts to improve yields and purity.
Scaling up processes: Employing larger reactors and continuous flow systems for efficient production.
Purification: Techniques like recrystallization, column chromatography, or preparative HPLC to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, to form hydroxyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group using common reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Acetonitrile, dichloromethane, ethanol, depending on the reaction specifics.
Oxidation products: Hydroxylated derivatives.
Reduction products: Aminated derivatives.
Substitution products: Various alkyl, aryl, or acyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: Investigated for potential interactions with biological macromolecules such as proteins and enzymes, which could lead to new biochemical tools or drug candidates.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, or anticancer activities due to the presence of the sulfonamide group.
Comparison with Similar Compounds
Similar Compounds:
4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-5-yl)oxy)ethyl)benzenesulfonamide: Differing by the position of the triazolo-pyridazinyl group.
4-ethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide: Differing by the alkoxy group.
Uniqueness: The specific structural arrangement of 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide provides distinct reactivity and interaction profiles compared to its analogs, potentially leading to unique applications in various scientific fields.
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Properties
IUPAC Name |
4-methoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-28-16-7-9-17(10-8-16)30(26,27)21-13-14-29-19-12-11-18-22-23-20(25(18)24-19)15-5-3-2-4-6-15/h2-12,21H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYVPJOLUUNJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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